molecular formula C12H18N4O3 B3102625 (R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid CAS No. 1421020-83-8

(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid

Cat. No.: B3102625
CAS No.: 1421020-83-8
M. Wt: 266.3 g/mol
InChI Key: MEHVVOPJECKMTF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrimidine moiety, and an ethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution, where an ethylamine reacts with a halogenated pyrimidine intermediate.

    Formation of the Piperidine Ring: The piperidine ring is constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final product.

Industrial Production Methods

Industrial production of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a halogenated pyrimidine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((4-(Methylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
  • ®-3-((4-(Propylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
  • ®-3-((4-(Butylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid

Uniqueness

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

(3R)-3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-13-10-5-6-14-11(15-10)19-9-4-3-7-16(8-9)12(17)18/h5-6,9H,2-4,7-8H2,1H3,(H,17,18)(H,13,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHVVOPJECKMTF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1)O[C@@H]2CCCN(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.